molecular formula C20H17ClN4O2S B2679133 N-benzyl-N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251593-44-8

N-benzyl-N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

カタログ番号: B2679133
CAS番号: 1251593-44-8
分子量: 412.89
InChIキー: ZTHWPFGCDRFROL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-benzyl-N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimalarial properties, supported by data from various studies.

  • Common Name : this compound
  • CAS Number : 1251593-44-8
  • Molecular Formula : C20_{20}H17_{17}ClN4_{4}O2_{2}S
  • Molecular Weight : 412.9 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds containing the [1,2,4]triazolo[4,3-a]pyridine structure exhibit significant anticancer activity. In particular:

  • In Vitro Studies :
    • The compound was evaluated against various cancer cell lines including breast (MCF7) and colon (HCT116) cancer cells. The results indicated a notable cytotoxic effect with IC50_{50} values around 18.8 µM for HCT116 and 29.3 µM for MCF7 cells .
    • A series of derivatives were synthesized and screened; those with modifications at the sulfonamide group showed enhanced activity compared to their parent compounds .
  • Mechanism of Action :
    • The mechanism underlying the anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. Molecular docking studies suggest that these compounds may interact with specific protein targets involved in cancer progression .

Antimalarial Activity

The antimalarial potential of this compound has also been explored:

  • In Vitro Efficacy :
    • The compound was tested against Plasmodium falciparum, the causative agent of malaria. It exhibited promising antimalarial activity with IC50_{50} values reported as low as 2.24 µM for certain derivatives .
    • The structure-activity relationship (SAR) analysis indicated that modifications in the benzyl and sulfonamide groups significantly influenced the potency against malaria parasites .
  • Target Identification :
    • Virtual screening and molecular docking studies identified falcipain-2 as a potential target for these compounds. This enzyme is crucial for the survival of the malaria parasite .

Summary of Findings

The biological activity of this compound highlights its potential as a lead compound in drug discovery for both cancer and malaria treatment.

Activity Type Cell Line/Target IC50_{50} (µM) Study Reference
AnticancerMCF729.3
AnticancerHCT11618.8
AntimalarialPlasmodium falciparum2.24

科学的研究の応用

Antimalarial Activity

Recent studies have highlighted the potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class as promising candidates for antimalarial drug discovery. A library of triazolo-pyridine sulfonamides was evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Notably, compounds such as 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated significant in vitro antimalarial activity with IC50 values of 2.24 μM and 4.98 μM for selected derivatives . This suggests that modifications to the triazolo-pyridine structure can enhance antimalarial efficacy.

Anticancer Properties

The compound's structural characteristics have also been investigated for anticancer properties. Polo-like kinase 1 (Plk1) is a mitotic-specific target that is frequently deregulated in various cancers. Inhibitors of Plk1 have been explored extensively, and triazolo-pyridine derivatives have shown promise in this area. For instance, certain derivatives exhibited IC50 values as low as 14.74 μM in inhibiting Plk1 activity . This underscores the potential for developing new anticancer agents based on the triazolo-pyridine scaffold.

Antimicrobial and Antifungal Activities

The [1,2,4]triazole core is well-documented for its broad-spectrum antimicrobial and antifungal activities. Research indicates that triazole derivatives can effectively inhibit fungal growth and are being explored as potential antifungal agents . The sulfonamide group enhances these properties by increasing solubility and bioavailability, making compounds like N-benzyl-N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide valuable in treating resistant fungal infections.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the triazole ring and sulfonamide moiety can significantly influence pharmacological effects. For instance, modifications to the benzyl group or the chlorophenyl substituent have been shown to affect both potency and selectivity against various biological targets .

Synthesis and Development

The synthesis of this compound involves multiple steps that allow for the introduction of diverse functional groups. The synthetic strategies employed include reactions involving sulfonyl chlorides and primary anilines to yield sulfonamide derivatives with varying biological activities . These methodologies not only facilitate the exploration of new compounds but also provide insights into optimizing existing ones for enhanced therapeutic efficacy.

特性

IUPAC Name

N-benzyl-N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-15-22-23-20-11-10-19(14-24(15)20)28(26,27)25(13-16-6-3-2-4-7-16)18-9-5-8-17(21)12-18/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHWPFGCDRFROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。